molecular formula C13H22Cl2N2 B3240306 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1431965-80-8

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B3240306
CAS No.: 1431965-80-8
M. Wt: 277.23
InChI Key: UTJOZEFMYYQCGS-UHFFFAOYSA-N
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Description

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the reaction of 3-(piperidin-1-ylmethyl)phenylboronic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include steps to remove impurities and by-products, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.

  • Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-(Piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 3-(Piperidin-1-ylmethyl)phenylboronic acid

  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate

  • 3-(Piperidin-1-ylmethyl)phenol

These compounds share structural similarities but differ in their functional groups and reactivity, making each compound suitable for different applications.

Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;;/h4-6,9H,1-3,7-8,10-11,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJOZEFMYYQCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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